molecular formula C22H20N2O3 B5563991 6-methoxy-N,3-dimethyl-N-(6-quinolinylmethyl)-1-benzofuran-2-carboxamide

6-methoxy-N,3-dimethyl-N-(6-quinolinylmethyl)-1-benzofuran-2-carboxamide

Cat. No. B5563991
M. Wt: 360.4 g/mol
InChI Key: LFEQWTDQUNVPCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methoxy-N,3-dimethyl-N-(6-quinolinylmethyl)-1-benzofuran-2-carboxamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in several biological processes, including cell signaling, metabolism, and gene expression.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • Heterocyclic Compound Synthesis : Research involves synthesizing novel heterocyclic compounds derived from benzofuran derivatives, showing potential as anti-inflammatory and analgesic agents. These compounds, including various benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, were evaluated for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities, with several showing high inhibitory activity on COX-2 selectivity and significant analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).

  • Antituberculosis Agents : The synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents is notable. Substituents on the quinoxaline nucleus significantly affect in vitro activity, with certain derivatives showing potent antitubercular activity, including activity in macrophages, highlighting their potential as leads for synthesizing compounds with improved activity (Jaso et al., 2005).

  • ATM Kinase Inhibitors : A novel series of 3-quinoline carboxamides were discovered and optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, indicating their potential as oral tools to probe ATM inhibition in vivo and their efficacy in combination with DNA strand break-inducing agents in disease-relevant models (Degorce et al., 2016).

Material Science Applications

  • Polyamides with Quinoxaline Moiety : New polyamides synthesized by polycondensation of various diacids with a quinoxaline moiety containing aromatic diamine demonstrated excellent thermal stability and solubility in polar aprotic solvents, indicating their potential for advanced material applications (Patil et al., 2011).

properties

IUPAC Name

6-methoxy-N,3-dimethyl-N-(quinolin-6-ylmethyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-14-18-8-7-17(26-3)12-20(18)27-21(14)22(25)24(2)13-15-6-9-19-16(11-15)5-4-10-23-19/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEQWTDQUNVPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N(C)CC3=CC4=C(C=C3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-N,3-dimethyl-N-(6-quinolinylmethyl)-1-benzofuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.